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molecular formula C9H6O2 B110962 1-Benzofuran-5-carbaldehyde CAS No. 10035-16-2

1-Benzofuran-5-carbaldehyde

Cat. No. B110962
M. Wt: 146.14 g/mol
InChI Key: LLLBDLDNTMMZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

To a solution of 2,3-dihydro-benzofuran-5-carbaldehyde described in Preparation Example 174 (6.00 g, 40.5 mmol) in toluene (120 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (18.3 g, 81 mmol), and the solution was refluxed for 4 hours 30 minutes. The reaction solution was cooled to room temperature, water was added, the solution was extracted with ethyl acetate and tetrahydrofuran, and the organic layer was washed with brine. Anhydrous magnesium sulfate was added to the organic layer for drying, which was then filtered, the filtrate was concentrated in vacuo, the residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1), and the title compound (1.24 g, 21%) was obtained as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 174
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
21%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[O:11])=[CH:9][C:4]=2[CH2:3][CH2:2]1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.O>C1(C)C=CC=CC=1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[O:11])=[CH:9][C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)C=O
Step Two
Name
Example 174
Quantity
6 g
Type
reactant
Smiles
Step Three
Name
Quantity
18.3 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate and tetrahydrofuran
WASH
Type
WASH
Details
the organic layer was washed with brine
ADDITION
Type
ADDITION
Details
Anhydrous magnesium sulfate was added to the organic layer
CUSTOM
Type
CUSTOM
Details
for drying
FILTRATION
Type
FILTRATION
Details
which was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1)

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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